

Application Note: GC-MS Confirmation of Opioids Using a Codeine-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust and reliable Gas Chromatography-Mass Spectrometry (GC-MS) method for the simultaneous confirmation and quantification of several common opioids in urine samples. The protocol utilizes **Codeine-d3** as an internal standard to ensure accuracy and precision. This method is suitable for use in clinical research, forensic toxicology, and pharmaceutical development settings.

Introduction

The accurate detection and quantification of opioids are crucial for a variety of applications, from monitoring patient compliance and detecting drug abuse to supporting clinical trials of new analgesic compounds. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and specificity. The use of a deuterated internal standard, such as **Codeine-d3**, is essential for correcting variations in sample preparation and instrument response, thereby ensuring the reliability of quantitative results.

This document provides a comprehensive protocol covering sample preparation, derivatization, and GC-MS analysis. Derivatization is a critical step to increase the volatility and thermal stability of the opioid molecules, making them amenable to GC analysis. The described method can be adapted for the analysis of a panel of opioids, including but not limited to morphine, codeine, hydrocodone, hydromorphone, oxycodone, and oxymorphone.

Experimental Protocols Sample Preparation: Solid-Phase Extraction (SPE)

This protocol describes a solid-phase extraction method for the cleanup and concentration of opioids from a urine matrix.

Materials:

- Urine sample
- Codeine-d3 internal standard solution (1 μg/mL in methanol)
- Phosphate buffer (0.1 M, pH 6.0)
- Methanol (HPLC grade)
- Dichloromethane (HPLC grade)
- Isopropanol (HPLC grade)
- Ammonium hydroxide (concentrated)
- Mixed-mode solid-phase extraction cartridges
- Vortex mixer
- Centrifuge
- Nitrogen evaporator

Procedure:

- To 1 mL of urine, add 20 μL of the 1 μg/mL **Codeine-d3** internal standard solution.
- Add 1 mL of 0.1 M phosphate buffer (pH 6.0) and vortex for 10 seconds.
- Condition the SPE cartridge: Sequentially wash the cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 1 mL of 0.1 M phosphate buffer. Do not allow the

cartridge to go dry.

- Load the sample: Load the prepared urine sample onto the conditioned SPE cartridge.
- Wash the cartridge:
 - Wash with 2 mL of deionized water.
 - Wash with 1 mL of 0.1 M acetate buffer.
 - Wash with 2 mL of methanol.
 - Dry the cartridge under vacuum for 5 minutes.
- Elute the analytes: Elute the opioids with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).
- Evaporate the eluate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- The dried extract is now ready for derivatization.

Derivatization: Silylation

This protocol describes the derivatization of the extracted opioids using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to form trimethylsilyl (TMS) derivatives.

Materials:

- Dried sample extract from the SPE procedure
- BSTFA with 1% TMCS
- Ethyl acetate (anhydrous)
- Heating block or oven

Procedure:

- To the dried sample extract, add 50 μ L of ethyl acetate and 50 μ L of BSTFA with 1% TMCS.
- Cap the vial tightly and vortex for 10 seconds.
- Heat the vial at 70°C for 30 minutes.
- Cool the vial to room temperature.
- The sample is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

• Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

GC-MS Parameters:

Parameter	Value
GC Column	HP-5ms (or equivalent) 30 m x 0.25 mm ID, 0.25 μm film thickness
Injector Temperature	250°C
Injection Mode	Splitless
Injection Volume	1 μL
Carrier Gas	Helium
Flow Rate	1.0 mL/min
Oven Program	Initial temperature 150°C, hold for 1 min, ramp to 290°C at 20°C/min, hold for 5 min
Transfer Line Temp	280°C
Ion Source Temp	230°C
Quadrupole Temp	150°C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Ions:

Analyte	Quantifier Ion (m/z)	Qualifier Ion 1 (m/z)	Qualifier Ion 2 (m/z)
Codeine-TMS	371	234	196
Codeine-d3-TMS (IS)	374	237	199
Morphine-diTMS	429	282	414
Hydrocodone-TMS	371	297	242
Hydromorphone-TMS	357	283	228
Oxycodone-TMS	387	313	270
Oxymorphone-diTMS	445	371	316

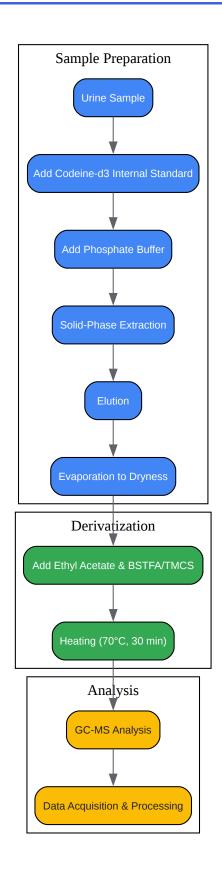
Data Presentation

The following tables summarize typical quantitative data obtained using this method. These values may vary depending on the specific instrumentation and laboratory conditions.

Table 1: Method Validation Parameters

Analyte	Linearity Range (ng/mL)	R²	Limit of Detection (LOD) (ng/mL)	Limit of Quantitation (LOQ) (ng/mL)
Codeine	25 - 2000	>0.995	5	25
Morphine	25 - 2000	>0.995	5	25
Hydrocodone	25 - 2000	>0.994	5	25
Hydromorphone	25 - 2000	>0.996	5	25
Oxycodone	25 - 2000	>0.995	10	25
Oxymorphone	25 - 2000	>0.993	10	25

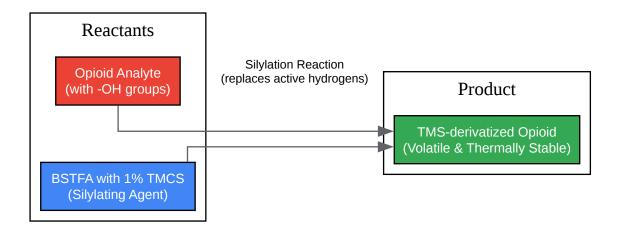
Table 2: Precision and Accuracy



Analyte	Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
Codeine	50	< 5	< 7	95 - 105
500	< 4	< 6	97 - 103	
Morphine	50	< 6	< 8	94 - 106
500	< 5	< 7	96 - 104	
Hydrocodone	50	< 5	< 7	95 - 105
500	< 4	< 6	98 - 102	
Hydromorphone	50	< 6	< 8	93 - 107
500	< 5	< 7	95 - 105	
Oxycodone	50	< 7	< 9	92 - 108
500	< 6	< 8	94 - 106	
Oxymorphone	50	< 8	< 10	90 - 110
500	< 7	< 9	93 - 107	

Visualizations

The following diagrams illustrate the experimental workflow and the chemical derivatization pathway.



Click to download full resolution via product page

GC-MS Opioid Analysis Workflow

Click to download full resolution via product page

Silylation Derivatization Pathway

 To cite this document: BenchChem. [Application Note: GC-MS Confirmation of Opioids Using a Codeine-d3 Internal Standard]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b161032#gc-ms-method-for-opioid-confirmation-with-codeine-d3-internal-standard]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com